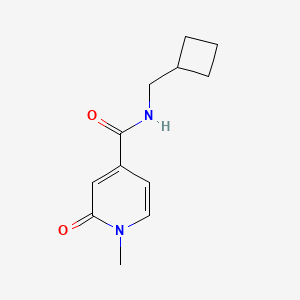![molecular formula C9H20N2O2S B7526644 N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)
N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide, commonly known as MEM, is a chemical compound that has been widely used in scientific research. MEM is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in regulating acid-base balance in the body.
作用機序
MEM works by binding to the active site of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide and inhibiting its enzymatic activity. N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is essential for maintaining acid-base balance in the body. By inhibiting N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide, MEM disrupts this process and leads to a decrease in bicarbonate and an increase in protons, resulting in acidosis.
Biochemical and Physiological Effects
The inhibition of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide by MEM has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate, which is essential for maintaining acid-base balance. This can result in acidosis, which can have adverse effects on the body. MEM has also been shown to inhibit bone resorption by osteoclasts, which may have implications for the treatment of osteoporosis.
実験室実験の利点と制限
MEM has several advantages for lab experiments. It is a potent and specific inhibitor of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide, making it an ideal tool for studying the role of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, MEM has some limitations. It is not suitable for use in vivo, as it is rapidly metabolized and excreted by the body. It is also not suitable for long-term studies, as prolonged inhibition of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide can have adverse effects on the body.
将来の方向性
There are several future directions for research on MEM. One area of research is the development of new drugs that target N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide. MEM has been used as a template for the development of new N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide inhibitors that may have improved pharmacological properties. Another area of research is the role of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide in cancer. N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide has been shown to be overexpressed in many types of cancer, and inhibition of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide may have therapeutic potential. Finally, there is a need for further research on the physiological effects of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide inhibition, particularly on bone metabolism and acid-base balance.
Conclusion
In conclusion, MEM is a potent inhibitor of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide that has been widely used in scientific research. It has several advantages for lab experiments, including its specificity and ease of synthesis. However, it also has some limitations, including its rapid metabolism and adverse effects on the body with prolonged use. Future research on MEM may lead to the development of new drugs and a better understanding of the role of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide in various biological processes.
合成法
The synthesis of MEM involves the reaction of 3-methylpiperidine with methanesulfonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain MEM in high purity.
科学的研究の応用
MEM has been widely used in scientific research as a tool to study the role of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide in various biological processes. N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide is involved in many physiological processes, including respiration, acid-base balance, and bone resorption. MEM has been used to study the role of N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide in these processes and to develop new drugs that target N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide.
特性
IUPAC Name |
N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-9-4-3-6-11(8-9)7-5-10-14(2,12)13/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZZBWAGQQYTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)

![1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea](/img/structure/B7526580.png)









